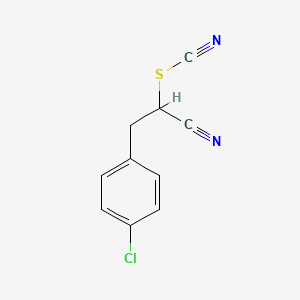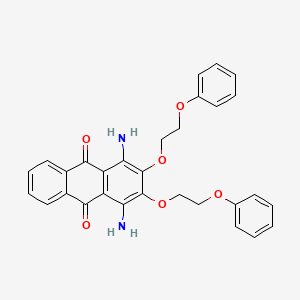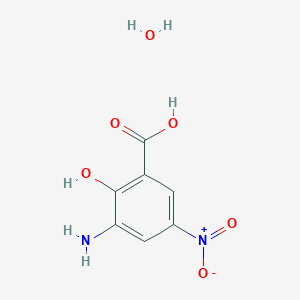
Dimethyl 4,4'-(propane-1,3-diyl)dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4,4’-(propane-1,3-diyl)dibenzoate is an organic compound with the molecular formula C19H20O4. It is a derivative of benzoic acid and is characterized by the presence of two ester groups attached to a propane-1,3-diyl linker. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4,4’-(propane-1,3-diyl)dibenzoate typically involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through steam distillation and extraction with ethyl acetate, followed by recrystallization from methanol .
Industrial Production Methods
While specific industrial production methods for dimethyl 4,4’-(propane-1,3-diyl)dibenzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4,4’-(propane-1,3-diyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4,4’-(propane-1,3-diyl)dibenzoic acid.
Reduction: Formation of 4,4’-(propane-1,3-diyl)bis(benzyl alcohol).
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,4’-(propane-1,3-diyl)dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Wirkmechanismus
The mechanism of action of dimethyl 4,4’-(propane-1,3-diyl)dibenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release benzoic acid derivatives, which can then participate in further biochemical pathways. The aromatic rings can also interact with enzymes and receptors, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 4,4’-(naphthalene-2,3-diyl)dibenzoate
- Dimethyl 4,4’-(butane-1,4-diyl)dibenzoate
- Dimethyl 4,4’-(ethane-1,2-diyl)dibenzoate
Uniqueness
Dimethyl 4,4’-(propane-1,3-diyl)dibenzoate is unique due to its specific propane-1,3-diyl linker, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
75908-68-8 |
|---|---|
Molekularformel |
C19H20O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
methyl 4-[3-(4-methoxycarbonylphenyl)propyl]benzoate |
InChI |
InChI=1S/C19H20O4/c1-22-18(20)16-10-6-14(7-11-16)4-3-5-15-8-12-17(13-9-15)19(21)23-2/h6-13H,3-5H2,1-2H3 |
InChI-Schlüssel |
VEZONEJXOPSUHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)CCCC2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-](/img/structure/B11961397.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11961408.png)




![4-Chloro-2-[({2-[(5-chloro-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11961433.png)
![2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11961436.png)


![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)

![Ethyl n-[(benzyloxy)carbonyl]alanylalaninate](/img/structure/B11961476.png)

